molecular formula C18H15F4NO3 B13372074 2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate

2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate

Katalognummer: B13372074
Molekulargewicht: 369.3 g/mol
InChI-Schlüssel: RYBQSKAOOMZMFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate is a synthetic organic compound characterized by the presence of difluorobenzoyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate typically involves the reaction of 3,4-difluorobenzoic acid with 2-amino-2-methylpropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or amides.

Wissenschaftliche Forschungsanwendungen

2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3,4-difluorobenzoic acid
  • Methyl 2-amino-4,5-difluorobenzoate
  • 2,6-Difluorobenzoic acid

Uniqueness

2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of difluorobenzoyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C18H15F4NO3

Molekulargewicht

369.3 g/mol

IUPAC-Name

[2-[(3,4-difluorobenzoyl)amino]-2-methylpropyl] 3,4-difluorobenzoate

InChI

InChI=1S/C18H15F4NO3/c1-18(2,23-16(24)10-3-5-12(19)14(21)7-10)9-26-17(25)11-4-6-13(20)15(22)8-11/h3-8H,9H2,1-2H3,(H,23,24)

InChI-Schlüssel

RYBQSKAOOMZMFF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(COC(=O)C1=CC(=C(C=C1)F)F)NC(=O)C2=CC(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.